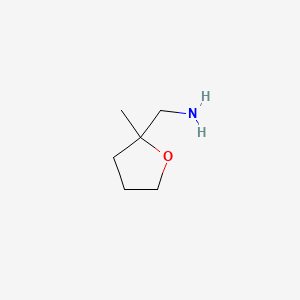

(2-Methyltetrahydrofuran-2-yl)methanamine

Vue d'ensemble

Description

(2-Methyltetrahydrofuran-2-yl)methanamine is not directly discussed in the provided papers; however, the related compound 2-Methyltetrahydrofuran (2-MeTHF) is extensively covered. 2-MeTHF is a solvent derived from renewable resources, such as furfural or levulinic acid, and is gaining attention in the field of organic chemistry due to its environmentally friendly profile. It is characterized by its low miscibility with water, high boiling point, and remarkable stability, especially when compared to other cyclic-based solvents like tetrahydrofuran (THF). These properties make it suitable for a variety of applications, including organometallic syntheses, organocatalysis, biotransformations, and processing lignocellulosic materials .

Synthesis Analysis

The synthesis of 2-MeTHF typically involves the hydrogenation of biomass-derived furfural or levulinic acid. The papers provided do not detail the synthesis of this compound, but they do discuss the use of 2-MeTHF as a solvent in the synthesis of other compounds. For instance, 2-MeTHF has been used as a green solvent in the synthesis of amphiphilic copolymers through a combination of metal-free and enzymatic ring-opening polymerizations (ROP), free radical polymerizations (FRP), and controlled reversible addition-fragmentation chain transfer (RAFT) polymerizations .

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the provided papers, the structure of 2-MeTHF can be inferred to contribute to its stability and low miscibility with water. The methyl group on the tetrahydrofuran ring likely provides steric hindrance, which may affect the solvent's interactions with other molecules and its overall reactivity .

Chemical Reactions Analysis

The provided papers highlight the broad application of 2-MeTHF in various chemical reactions. Its use in organometallic reactions is particularly notable due to its stability, which is crucial when handling sensitive metal complexes. Additionally, 2-MeTHF's application in tandem polymerizations to produce amphiphilic copolymers demonstrates its versatility in facilitating diverse chemical transformations .

Physical and Chemical Properties Analysis

2-MeTHF is described as having a low miscibility with water, which can be advantageous in separations and purifications. Its boiling point is suitable for a range of reactions, allowing for easy removal post-reaction without the need for high temperatures. The solvent's stability is a key feature, making it a safer and more sustainable option for various synthetic procedures. Preliminary toxicology assessments also suggest that 2-MeTHF could be used more extensively in pharmaceutical chemistry, indicating a favorable safety profile .

Applications De Recherche Scientifique

Organometallic and Biphasic Reactions :

- MeTHF is used as a solvent in organometallic reactions, displaying properties between tetrahydrofuran (THF) and diethyl ether in terms of polarity and Lewis base strength. It's effective in the formation and reaction of Grignard reagents, low-temperature lithiation, lithium aluminum hydride reductions, Reformatsky reactions, and metal-catalyzed coupling reactions. It also substitutes dichloromethane in biphasic reactions (Aycock, 2007).

Green Solvent for Polymer Synthesis :

- MeTHF serves as a green solvent in the synthesis of amphiphilic copolymers via various polymerization techniques, including ring-opening polymerizations (ROP) and reversible addition-fragmentation chain transfer (RAFT) polymerizations. Its use significantly reduces the environmental burden associated with synthesizing pharmaceutical-grade polymers based on lactide and caprolactone (Englezou et al., 2020).

Medium for Biotransformation :

- As a biomass-derived compound, MeTHF proves to be a promising medium for biocatalysis and organometallic reactions. It enhances the catalytic activity and thermostability of enzymes in processes like the regioselective acylation of nucleosides, showing potential for sustainable and greener biocatalytic processes (Gao et al., 2012).

Natural Product Extraction :

- MeTHF is utilized for the extraction of natural products, like carotenoids and aromas, from various feedstocks. Its properties, such as biodegradability, favorable environmental footprint, and preliminary toxicology assessments, make it a potential alternative solvent to n-hexane for extracting various products (Sicaire et al., 2014).

Alternative Bio-Based Solvent for Oil Extraction :

- In a study evaluating alternative bio-based solvents, MeTHF, derived from crop byproducts, was found effective for the extraction of fats and oils for food and non-food applications. It showed promise in lipid extraction, offering advantages in environmental and economic aspects compared to traditional petroleum solvents (Sicaire et al., 2015).

Safety and Hazards

Orientations Futures

“(2-Methyltetrahydrofuran-2-yl)methanamine” is derived from sugars via furfural and is occasionally touted as a biofuel . It is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance, such as to obtain higher reaction temperatures, or easier separations (as, unlike THF, it is not miscible with water) .

Propriétés

IUPAC Name |

(2-methyloxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-7)3-2-4-8-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKKHCBCEHVVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992445 | |

| Record name | 1-(2-Methyloxolan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7179-94-4 | |

| Record name | Tetrahydro-2-methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methyloxolan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.